molecular formula C8H11ClN2O2S2 B11816015 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide

5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide

Cat. No.: B11816015
M. Wt: 266.8 g/mol
InChI Key: SAUPIZVSJKQONS-UHFFFAOYSA-N
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Description

5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11ClN2O2S2. It is known for its unique structure, which includes a pyridine ring substituted with chloro, ethyl, mercapto, and sulfonamide groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide typically involves multiple steps. One common method includes the chlorination of a pyridine derivative followed by the introduction of ethyl and mercapto groups. The final step involves the sulfonation of the pyridine ring to introduce the sulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The mercapto group can interact with metal ions or thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-2-sulfonamide
  • 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-4-sulfonamide
  • 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-5-sulfonamide

Uniqueness

5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H11ClN2O2S2

Molecular Weight

266.8 g/mol

IUPAC Name

5-chloro-N-ethyl-N-methyl-4-sulfanylidene-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C8H11ClN2O2S2/c1-3-11(2)15(12,13)7-5-10-4-6(9)8(7)14/h4-5H,3H2,1-2H3,(H,10,14)

InChI Key

SAUPIZVSJKQONS-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CNC=C(C1=S)Cl

Origin of Product

United States

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